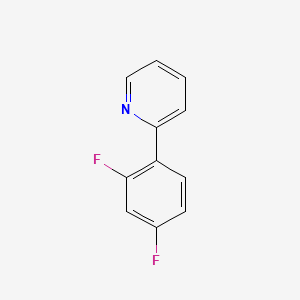

2-(2,4-Difluorophényl)pyridine

Vue d'ensemble

Description

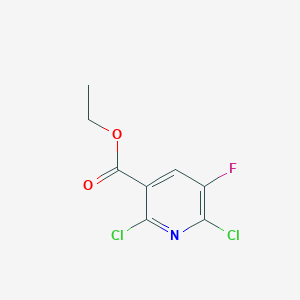

2-(2,4-Difluorophenyl)pyridine is a chemical compound that is part of the broader family of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The difluorophenyl group attached to the pyridine ring indicates the presence of two fluorine atoms on the phenyl ring, which can significantly affect the compound's electronic properties and reactivity.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) involves the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane . Although this is not the direct synthesis of 2-(2,4-Difluorophenyl)pyridine, it provides insight into the methods used to introduce functional groups into the pyridine ring. Similarly, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, is achieved through a sequence of reactions starting from nicotinamide, including Hofmann degradation and oxidative chlorination .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal and molecular structures of certain pyridine N,P-dioxides were determined using single-crystal X-ray diffraction analyses . These studies provide valuable information about bond distances and angles, which are crucial for understanding the reactivity and coordination chemistry of these compounds.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including coordination with metal ions, as seen in the chelating properties of certain pyridine N,P-dioxides towards f-element ions . The ability to form complexes with metals can be exploited in various applications, including catalysis and materials science. Additionally, the acylation of pyrrolidine-2,4-diones, which can be synthesized from \u03b1-amino acid esters, involves pyridine derivatives and results in the formation of 3-acyltetramic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and optical properties, are influenced by the substituents on the pyridine ring. For instance, polyimides containing pyridine and biphenyl units exhibit high transparency and have been studied for their thermal, mechanical, and optical properties . The introduction of fluorine atoms, as in the case of 2-(2,4-Difluorophenyl)pyridine, can significantly alter these properties, often enhancing the material's stability and reactivity due to the electronegativity of fluorine.

Applications De Recherche Scientifique

Synthèse organique

Ce composé est largement utilisé dans la synthèse de composés organiques. Il sert de précurseur ou d'intermédiaire dans diverses réactions chimiques, contribuant au développement de nouvelles molécules organiques avec des applications potentielles en médecine, en agriculture et dans d'autres industries .

Recherche en catalyse

En recherche en catalyse, la 2-(2,4-Difluorophényl)pyridine est utilisée comme ligand pour créer des catalyseurs complexes. Ces catalyseurs peuvent accélérer les réactions chimiques, les rendant plus efficaces et économiques .

Science des matériaux

Le composé trouve une application en science des matériaux, en particulier dans la préparation de matériaux optoélectroniques organiques. Ces matériaux sont essentiels au développement de technologies de pointe telles que les OLED (diodes électroluminescentes organiques) et les cellules solaires .

Photocatalyse

Il est utilisé comme ligand pour la préparation de photocatalyseurs Ir (III). Ces photocatalyseurs sont essentiels aux réactions chimiques pilotées par la lumière, qui ont des implications dans la remédiation environnementale et la production d'énergie durable .

Cristallographie

La this compound est également importante dans les études de cristallographie. Le composé peut être utilisé pour faire pousser des cristaux qui aident à comprendre les structures moléculaires et les interactions au niveau atomique .

Études photophysiques

Ce composé est impliqué dans des études spectroscopiques et photophysiques. Il peut faire partie de complexes qui émettent de la lumière, ce qui est utile pour comprendre les interactions lumière-matière et développer de nouveaux dispositifs photoniques .

Mécanisme D'action

Target of Action

2-(2,4-Difluorophenyl)pyridine is primarily used as a ligand in the formation of iridium(III) complexes . These complexes are used in the production of phosphorescent OLEDs . The primary target of this compound is the iridium(III) ion, which it binds to form a stable complex .

Mode of Action

The compound interacts with its target, the iridium(III) ion, through a process known as cyclometalation . This interaction results in the formation of a stable iridium(III) complex . The complex exhibits luminescence properties, which are exploited in the production of OLEDs .

Biochemical Pathways

The compound’s role as a ligand in the formation of iridium(iii) complexes suggests that it may influence the electronic properties of the metal ion, thereby affecting its reactivity and the overall luminescence properties of the resulting complex .

Pharmacokinetics

Given its use as a ligand in the formation of iridium(iii) complexes, it is likely that its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties are influenced by the characteristics of the resulting complex .

Result of Action

The primary result of the action of 2-(2,4-Difluorophenyl)pyridine is the formation of a stable iridium(III) complex . This complex exhibits luminescence properties, which are exploited in the production of OLEDs . The compound’s interaction with the iridium(III) ion results in a change in the electronic properties of the metal ion, thereby affecting its reactivity and the overall luminescence properties of the resulting complex .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4-difluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABEFIRGJISFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460401 | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

391604-55-0 | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-Difluorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-(2,4-Difluorophenyl)pyridine?

A1: The molecular formula of 2-(2,4-Difluorophenyl)pyridine is C11H7F2N, and its molecular weight is 191.18 g/mol.

Q2: What spectroscopic data are available for 2-(2,4-Difluorophenyl)pyridine?

A2: The structure of 2-(2,4-Difluorophenyl)pyridine has been confirmed using various spectroscopic methods, including 1H NMR, 19F NMR, and IR. []

Q3: Has 2-(2,4-Difluorophenyl)pyridine been used in any catalytic applications?

A4: While the provided abstracts don't discuss the direct catalytic properties of 2-(2,4-Difluorophenyl)pyridine, it's widely used as a ligand in transition metal complexes that show catalytic activity. For instance, an iridium(III) photocatalyst containing 2-(2,4-Difluorophenyl)pyridine effectively facilitates the oxidation of alkyl- and aryl-thioalkyltrifluoroborates under visible light irradiation. This process generates α-thioalkyl radicals, enabling thioalkylation reactions with electron-deficient olefins. []

Q4: Have computational methods been used to study 2-(2,4-Difluorophenyl)pyridine and its complexes?

A5: Yes, Density Functional Theory (DFT) calculations have been widely employed to investigate the electronic structures, absorption and emission properties, and phosphorescence efficiency of iridium(III) complexes incorporating 2-(2,4-Difluorophenyl)pyridine as a ligand. These calculations provide valuable insights into the relationships between the ligand structure, electronic properties, and the resulting photophysical behavior of the complexes. [, , , ]

Q5: How does the presence of fluorine atoms in 2-(2,4-Difluorophenyl)pyridine affect the properties of its metal complexes?

A6: The fluorine atoms in 2-(2,4-Difluorophenyl)pyridine significantly influence the electronic properties and emission color of its metal complexes. They often contribute to a blue-shift in emission compared to analogous complexes with non-fluorinated ligands. [, , , ] For example, iridium(III) complexes using both 2-phenylpyridine (ppy) and 2-(2,4-Difluorophenyl)pyridine (dfppy) as cyclometalating ligands exhibited distinct emission colors, with dfppy generally resulting in bluer emission. [, , ]

Q6: How does modifying the ancillary ligand in iridium(III) complexes with 2-(2,4-Difluorophenyl)pyridine impact their properties?

A7: Modifying the ancillary ligand in 2-(2,4-Difluorophenyl)pyridine-containing iridium(III) complexes has a profound impact on their photophysical and electrochemical properties. Researchers have explored various ancillary ligands, including 1,10-phenanthroline, bipyridine, 2,3-dipyridylpyrazine, and others, to fine-tune the emission color, quantum yield, and excited-state dynamics of these complexes. [, , ] For instance, introducing electron-donating or electron-withdrawing groups onto the ancillary ligands can influence the energy levels of the complex, leading to shifts in the emission wavelength. []

Q7: What analytical techniques are used to characterize 2-(2,4-Difluorophenyl)pyridine and its complexes?

A7: Various techniques have been employed to characterize 2-(2,4-Difluorophenyl)pyridine and its complexes, including:

- Spectroscopy: 1H NMR, 19F NMR, IR, UV-Vis absorption, and emission spectroscopy are routinely used for structural analysis and to study the photophysical properties of these compounds. [, , , , , , , , , ]

- Electrochemistry: Cyclic voltammetry is employed to investigate the electrochemical properties and redox behavior of the complexes. [, , , , , , ]

- X-ray crystallography: Single-crystal X-ray diffraction is used to determine the solid-state structures of the complexes. [, , , , ]

- Mass spectrometry: ESI-MS and HR ESI-MS are used to determine molecular weight and analyze fragmentation patterns. [, ]

Q8: What are the potential applications of 2-(2,4-Difluorophenyl)pyridine-containing complexes?

A8: The research highlights several potential applications for 2-(2,4-Difluorophenyl)pyridine-containing complexes:

- Organic Light-Emitting Diodes (OLEDs): Many of the investigated iridium(III) complexes, particularly those exhibiting blue and sky-blue emissions, show promise as dopants in OLED devices due to their high quantum yields and tunable emission colors. [, , , , , ]

- Light-Emitting Electrochemical Cells (LECs): Cationic iridium(III) complexes incorporating 2-(2,4-Difluorophenyl)pyridine have shown promising performance in LECs, offering advantages such as simple device architectures and low operating voltages. [, , , ]

- Biological Imaging: Water-soluble iridium(III) complexes have been developed as potential bioimaging probes due to their cell permeability, low cytotoxicity, and ability to detect specific analytes like zinc ions. [, ]

- Anticancer Agents: Cycloplatinated(II) complexes containing 2-(2,4-Difluorophenyl)pyridine have demonstrated promising anticancer activity against various human cancer cell lines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)

![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)